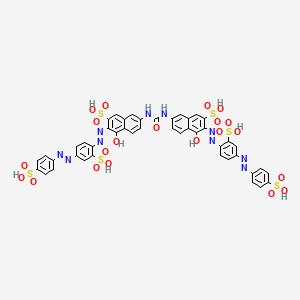
Direct red 80 free acid
Vue d'ensemble
Description
Sirius red F3B (acid form) is a naphthalenesulfonic acid that is the free acid form of the dye Sirius red F3B. The hexasodium salt is a histological dye used principally in staining methods for collagen and amyloid. It has a role as a fluorochrome and a histological dye. It is a member of ureas, a member of naphthols, a naphthalenesulfonic acid and a member of azobenzenes. It is a conjugate acid of a Sirius red F3B(6-).
Applications De Recherche Scientifique
Histological Applications
Direct Red 80 free acid is primarily recognized for its role as a histological stain. It is extensively used in the following contexts:
- Staining Collagen : Direct Red 80 is utilized in staining collagen fibers in tissue samples, aiding in the visualization of connective tissues under a microscope. This application is crucial for diagnosing fibrotic diseases and assessing tissue integrity .
- Amyloid Staining : The dye is also effective in staining amyloid deposits, which are associated with various diseases such as Alzheimer's. Its ability to bind to amyloid fibrils makes it a valuable tool in pathological studies .
- Fluorochrome Applications : As a fluorochrome, Direct Red 80 can be used in fluorescence microscopy to enhance visualization of biological samples .
Textile Industry
In the textile sector, this compound is widely employed due to its vibrant color and excellent dyeing properties:
- Dyeing Cellulosic Fibers : The dye is particularly compatible with cellulosic fibers such as cotton and rayon, providing bright colors with good wash fastness. Its application includes direct dyeing processes where it imparts a long-lasting red hue to fabrics .
- Leather Industry : Beyond textiles, Direct Red 80 is also used in the leather industry for coloring leather goods like shoes and bags. It ensures that the dyed products maintain their color over time, even after exposure to light and washing .
Environmental Studies
Direct Red 80 has been utilized as a model compound in environmental research:
- Adsorption Studies : The dye serves as a model for studying the adsorption characteristics of various materials used for wastewater treatment. Its properties allow researchers to evaluate the efficacy of different adsorbents in removing dyes from aqueous solutions .
- Comparative Efficacy Studies : Researchers have compared the effectiveness of different methods for removing textile dyes from wastewater using Direct Red 80 as a standard reference compound. This application highlights its importance in developing sustainable practices within the textile industry .
Table 1: Summary of Applications of this compound
| Application Area | Specific Use | Importance |
|---|---|---|
| Histology | Staining collagen | Visualization of connective tissues |
| Staining amyloid | Diagnosis of amyloid-related diseases | |
| Fluorescence microscopy | Enhanced sample visualization | |
| Textile Industry | Dyeing cellulosic fibers | Bright colors with good wash fastness |
| Leather dyeing | Long-lasting color for leather goods | |
| Environmental Studies | Adsorption studies | Evaluating wastewater treatment methods |
| Efficacy comparison | Developing sustainable textile practices |
Case Study 1: Histological Staining
A study published in Histopathology demonstrated the effectiveness of Direct Red 80 in staining collagen fibers in liver biopsy samples from patients with cirrhosis. The study highlighted how the dye facilitated clearer visualization of fibrotic areas compared to traditional stains.
Case Study 2: Textile Wastewater Treatment
Research conducted by environmental scientists evaluated the use of activated carbon for removing Direct Red 80 from textile effluents. The results indicated that activated carbon significantly reduced dye concentration, showcasing its potential for effective wastewater management.
Propriétés
Numéro CAS |
25188-41-4 |
|---|---|
Formule moléculaire |
C45H32N10O21S6 |
Poids moléculaire |
1241.2 g/mol |
Nom IUPAC |
4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C45H32N10O21S6/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76) |
Clé InChI |
IUNAENBIEJRAKZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Key on ui other cas no. |
25188-41-4 |
Numéros CAS associés |
2610-10-8 (hexa-hydrochloride salt) |
Synonymes |
2-naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) C.I. direct red 80 C.I. direct red 80, hexasodium salt direct red 80 picrosirius red sirius red F 3B Sirius Red F3B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















